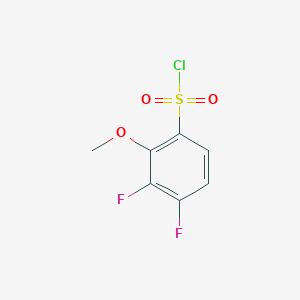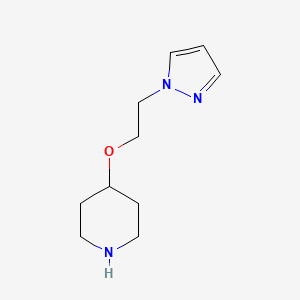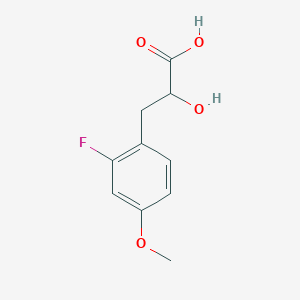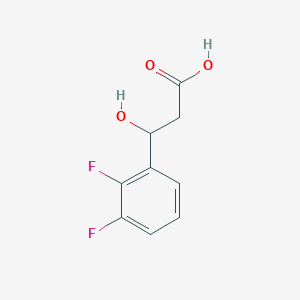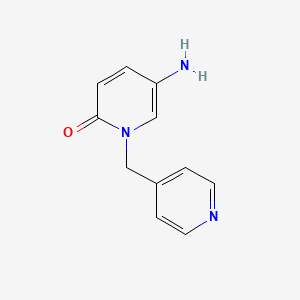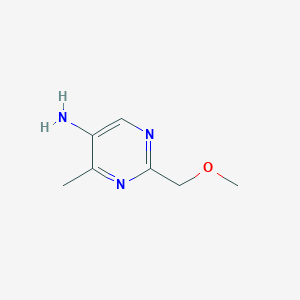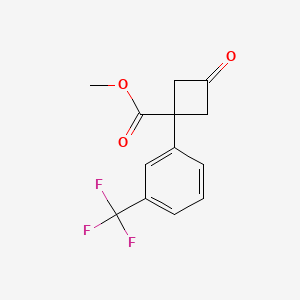
Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C13H11F3O3 It features a cyclobutane ring substituted with a trifluoromethylphenyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with a trifluoromethylphenyl reagent under specific conditions. One common method includes the use of trifluoromethylation agents to introduce the trifluoromethyl group into the cyclobutane ring. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 3-oxo-1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can lead to different reactivity and applications .
Propriétés
Formule moléculaire |
C13H11F3O3 |
|---|---|
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
methyl 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H11F3O3/c1-19-11(18)12(6-10(17)7-12)8-3-2-4-9(5-8)13(14,15)16/h2-5H,6-7H2,1H3 |
Clé InChI |
VUIPPPGFYOZPIY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
